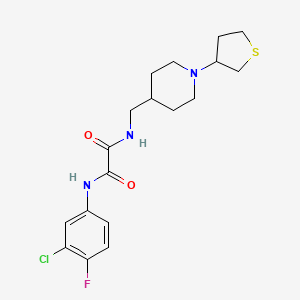

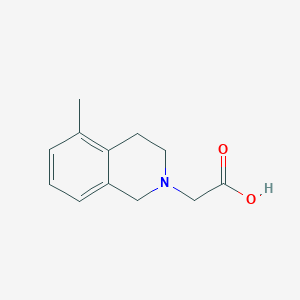

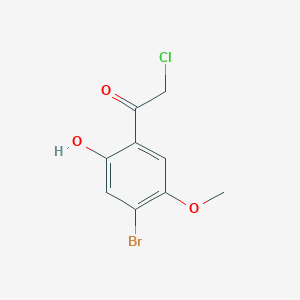

![molecular formula C13H17NO4S B2507707 Ethyl 4-[allyl(methylsulfonyl)amino]benzoate CAS No. 717865-51-5](/img/structure/B2507707.png)

Ethyl 4-[allyl(methylsulfonyl)amino]benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 4-[allyl(methylsulfonyl)amino]benzoate is a chemical compound that appears to be related to various intermediates used in the synthesis of pharmaceuticals. While the specific compound is not directly mentioned in the provided papers, the synthesis of related compounds and the use of allyl groups in polymerization processes are discussed. The compound likely contains a benzoate group, an allyl group, and a methylsulfonyl amino moiety, suggesting its potential use in medicinal chemistry or materials science.

Synthesis Analysis

The synthesis of related compounds involves multiple steps, starting from simple precursors such as 4-amino-2-hydroxybenzoic acid or salicylic acid. For instance, the synthesis of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid involves methylation, thiocyanation, ethylation, and oxidation steps, with a total yield of 24.5% . Similarly, the synthesis of methyl 2-methoxy-5-aminosulfonyl benzoate includes etherification, sulfonyl chloride formation, amine formation, and esterification, with an improved total yield of 63.7% after optimization of reaction conditions . These methods could potentially be adapted for the synthesis of Ethyl 4-[allyl(methylsulfonyl)amino]benzoate by incorporating an allyl group in the appropriate step, possibly through a palladium-catalyzed copolymerization process as described for other allyl monomers .

Molecular Structure Analysis

The molecular structure of Ethyl 4-[allyl(methylsulfonyl)amino]benzoate would likely be confirmed using spectroscopic techniques such as infrared spectroscopy (IR), proton nuclear magnetic resonance (1H NMR), and mass spectrometry (MS), as these methods were used to confirm the structures of similar compounds . The presence of the allyl group would introduce a characteristic -CH(2)CH(CH(2)FG)- unit within the molecule, which could be identified by these analytical techniques .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds suggest that Ethyl 4-[allyl(methylsulfonyl)amino]benzoate could participate in various chemical transformations. The allyl group, in particular, is known to undergo copolymerization with ethylene, forming highly linear copolymers . This reactivity could be harnessed to create polymers with specific properties by incorporating the Ethyl 4-[allyl(methylsulfonyl)amino]benzoate as a monomer.

Physical and Chemical Properties Analysis

While the physical and chemical properties of Ethyl 4-[allyl(methylsulfonyl)amino]benzoate are not directly provided, we can infer from related compounds that it would exhibit properties suitable for its role as an intermediate in pharmaceutical synthesis. The solubility, melting point, and stability of the compound would be influenced by the presence of the ethylsulfonyl and methoxy groups, as well as the allyl group, which could affect its reactivity and the conditions required for its storage and handling . The optimization of reaction conditions, as seen in the synthesis of methyl 2-methoxy-5-aminosulfonyl benzoate, would be crucial for achieving high yields and purity .

Scientific Research Applications

Antioxidant Capacity Assays

Ethyl 4-[allyl(methylsulfonyl)amino]benzoate's potential applications in scientific research might align with the study of antioxidant capacity assays. For instance, antioxidants can form coupling adducts with certain radicals in ABTS/potassium persulfate decolorization assays, which are pivotal in understanding antioxidant capacities in various substances. This reaction pathway elucidates how some antioxidants undergo specific reactions, contributing to the total antioxidant capacity, and highlights the necessity for further research to comprehend these interactions thoroughly (Ilyasov et al., 2020).

Genetic Effects of Alkylating Agents

Research into alkylating agents such as Ethyl methanesulfonate (EMS) provides insights into how ethyl groups, similar to those in ethyl 4-[allyl(methylsulfonyl)amino]benzoate, interact with DNA. EMS is known for inducing mutations across various genetic systems, highlighting the importance of understanding ethylation reactions at the molecular level. Such studies might offer parallels in researching ethyl 4-[allyl(methylsulfonyl)amino]benzoate's interactions with biomolecules, given its ethylating potential (G. Sega, 1984).

Food Preservatives and Clinical Applications

The role of benzoate salts, closely related to ethyl 4-[allyl(methylsulfonyl)amino]benzoate, in food preservation and clinical treatments offers a foundation for exploring novel applications. For example, sodium benzoate’s use in treating metabolic disorders suggests a potential research avenue for ethyl 4-[allyl(methylsulfonyl)amino]benzoate in therapeutic contexts. Such compounds’ dual functionality as food preservatives and medical treatments underscores their multifaceted applications in scientific research (Joseph D. Piper & P. Piper, 2017).

Biomarker Studies in Carcinogenesis

Studies on human urinary carcinogen metabolites, including those from tobacco, provide a methodological framework for investigating ethyl 4-[allyl(methylsulfonyl)amino]benzoate as a potential biomarker in carcinogenesis research. Understanding how specific ethylated compounds contribute to cancer risk through metabolite analysis could guide the development of screening tools or therapeutic strategies (S. Hecht, 2002).

Safety and Hazards

properties

IUPAC Name |

ethyl 4-[methylsulfonyl(prop-2-enyl)amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4S/c1-4-10-14(19(3,16)17)12-8-6-11(7-9-12)13(15)18-5-2/h4,6-9H,1,5,10H2,2-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAIAAJVZKIUJDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)N(CC=C)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-[allyl(methylsulfonyl)amino]benzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

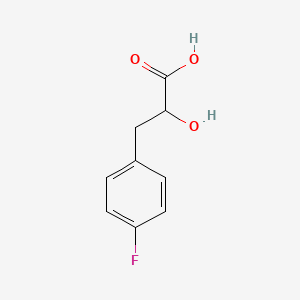

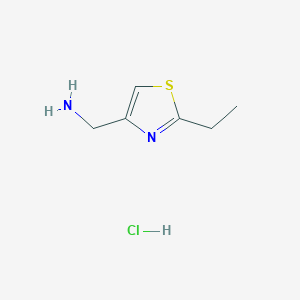

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-phenoxybenzamide](/img/structure/B2507627.png)

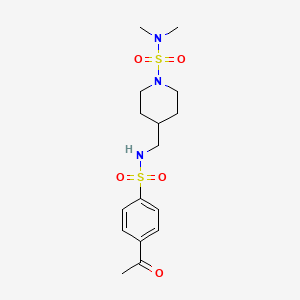

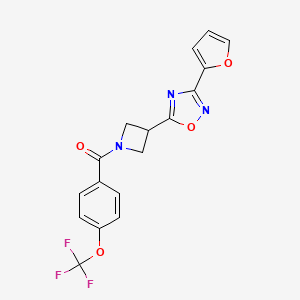

![6-(2-Chloro-6-fluorophenyl)-9-methyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B2507633.png)

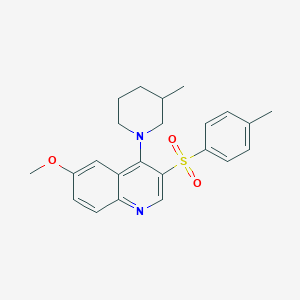

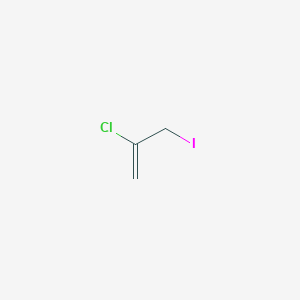

![1-adamantyl-[1-[(4-ethylphenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]methanone](/img/structure/B2507637.png)

![Ethyl 2-{2-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}acetate](/img/structure/B2507638.png)

![1-[3-[3-(Dimethylamino)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2507643.png)